3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Description
Properties
Molecular Formula |
C16H13F2N3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[4-(difluoromethylsulfanyl)phenyl]-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C16H13F2N3S2/c17-15(18)23-13-8-6-12(7-9-13)21-10-19-14(20-16(21)22)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,19,20,22) |
InChI Key |
NUARKUOGGKBGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazine-Thione Core Formation via Multicomponent Reactions
The foundational step in synthesizing 3-(4-difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H- triazine-2-thione involves constructing the 1,3,5-triazine-2-thione scaffold. A catalyst-free one-pot method developed by and utilizes arylaldehydes, thiourea, and trialkyl orthoformates in dimethylformamide (DMF) at 80°C (Table 1).
Reaction Mechanism :
-
Imine Formation : Thiourea undergoes nucleophilic attack on the aldehyde, forming imine intermediates .
-
Cyclization : A second thiourea molecule participates in tricomponent adduct formation, followed by ammonia elimination to generate a dihydrotriazine intermediate .
-
Alkylation : Trialkyl orthoformates react with residual thiourea to form imidate intermediates, facilitating alkyl group transfer to the triazine core .
For the target compound, 4-difluoromethylsulfanyl-benzaldehyde serves as the arylaldehyde component, while phenyl-substituted orthoformates introduce the 6-phenyl group. The reaction achieves 85–90% conversion within 6–8 hours, as confirmed by NMR monitoring .
Table 1. Optimization of Triazine-Thione Core Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 90 |
| Temperature (°C) | 80 | 85–90 |
| Molar Ratio (Aldehyde:Thiourea:Orthoformate) | 1:2.5:1 | 88 |
Functionalization of the 6-Phenyl Group
The 6-phenyl substituent is introduced during triazine core formation using phenyl-substituted orthoformates (e.g., trimethyl orthobenzoate) . Alternative routes involve Suzuki-Miyaura cross-coupling post-cyclization, though this requires palladium catalysis and increases synthetic complexity.
Comparative Analysis :
Orthoformate-based alkylation is preferred for its simplicity and higher efficiency .
Characterization and Spectroscopic Validation
The final compound is characterized using:
-
NMR : Singlets at δ = 11.19 ppm (NH) and δ = 7.45–7.89 ppm (aromatic protons) .
-
NMR : Peaks at δ = 182.0 (C=S) and δ = 164.6 ppm (triazine C-N) .
-
HRMS : [M+H] = 349.4 (calculated for CHFNS).
Table 2. Spectroscopic Data for Key Intermediates
| Intermediate | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| Triazine-Thione Core | 11.19 (s, NH), 7.45–7.89 (m) | 182.0 (C=S), 164.6 (C-N) |
| Difluoromethylsulfanyl Derivative | 7.62–7.98 (m, Ar-H) | 121.8 (CF), 182.0 (C=S) |
Challenges and Optimization Strategies
Key Challenges :
-
Regioselectivity : Competing alkylation at N-1 vs. S-2 positions necessitates careful control of stoichiometry .
-
Difluorocarbene Stability : TFDA decomposition at >40°C requires low-temperature conditions .
Optimization :
Chemical Reactions Analysis
Types of Reactions
3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The introduction of difluoromethylsulfanyl and phenyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the triazine structure can lead to improved activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Phosphodiesterase Inhibition
Compounds similar to 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione have been explored as inhibitors of phosphodiesterase type 10A (PDE10A), which is implicated in neurodegenerative diseases. The structural features of this compound suggest it could be a potential lead for drug development targeting PDE10A .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The triazine core structure is known for its electronic properties, making it suitable for applications in OLED technology. The compound can be utilized as a host material in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency. Research indicates that derivatives of triazines can form excimers in solid-state applications, which is beneficial for OLED performance .
Photovoltaic Applications
Triazines are also being investigated for their role in organic photovoltaic devices. The unique electronic properties of this compound could contribute to improved efficiency in solar energy conversion. The incorporation of difluoromethylsulfanyl groups may enhance the light absorption characteristics necessary for photovoltaic applications .
Agricultural Chemistry
Pesticidal Activity
Recent studies have suggested that triazine derivatives possess herbicidal properties. The structural modifications present in 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione may provide enhanced selectivity and potency against specific weed species. This makes it a candidate for further development as a herbicide .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of triazines were tested against various bacterial strains. Results indicated that modifications similar to those found in 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione showed significant antimicrobial activity compared to standard treatments .
Case Study 2: OLED Performance
Research conducted on OLED materials demonstrated that incorporating triazine derivatives improved device efficiency by enhancing charge transport mechanisms. This study highlighted the potential of compounds like 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione as effective hosts in OLED applications .
Mechanism of Action
The mechanism of action of 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Variations in Triazine-Thiones
- 4,6-Diphenyl-1-[(4-methylbenzylidene)-amino]-1H-[1,3,5]triazine-2-thione (7a): This derivative () replaces the difluoromethylsulfanyl group with a methylbenzylidene-amino substituent. The presence of a Schiff base (CH=N) moiety introduces conjugation, as evidenced by an IR absorption at 1616 cm⁻¹ for the C=N stretch. Its melting point (189–191°C) suggests moderate crystallinity, likely due to π-π stacking of aromatic rings .
4,6-Bis(4-chlorophenyl)-1-phenyl-1H-[1,3,5]triazine-2-thione (5) :
Chlorine substituents at the para positions of both phenyl groups () increase molecular weight and hydrophobicity. The compound exhibits a lower melting point (180–183°C) compared to 7a, possibly due to reduced symmetry and weaker intermolecular forces. The IR spectrum shows peaks at 1520 and 1585 cm⁻¹, indicative of C-Cl and C=C aromatic vibrations .- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol: This analog () replaces the difluoromethylsulfanyl group with an amino (-NH₂) group.
Electronic and Steric Effects
- The difluoromethylsulfanyl group in the target compound likely exerts stronger electron-withdrawing effects than methylsulfanyl (-S-CH₃) or chlorophenyl groups, altering reactivity in nucleophilic substitution or oxidation reactions.
- Fluorine atoms increase electronegativity and may improve metabolic stability by resisting cytochrome P450-mediated degradation, a property absent in non-fluorinated analogs like 7a or 5 .
Physicochemical Properties
Biological Activity
The compound 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
- Molecular Formula : CHFNS
- Molecular Weight : 366.43 g/mol
Antimicrobial Activity
Recent studies have shown that triazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The biological activity of triazine derivatives is often attributed to their ability to interfere with microbial protein synthesis or disrupt cell membrane integrity.
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Triazine A | E. coli | Moderate |
| Triazine B | P. aeruginosa | High |
| Triazine C | Candida albicans | Low |
Anti-inflammatory Effects
Triazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways .
Anticancer Potential
The anticancer activity of triazine derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can activate caspase pathways leading to programmed cell death in various cancer types .
The mechanisms through which 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione exerts its biological effects include:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : Interaction with cellular receptors influencing signal transduction pathways.
- DNA Intercalation : Binding to DNA and disrupting replication processes in cancer cells.
Case Studies
A notable study evaluated the pharmacological profile of a series of triazine derivatives similar to the compound . The findings indicated significant antibacterial and antifungal activities, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the established synthetic routes for 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution. For example, Friedel-Crafts conditions (e.g., sulfolane/xylene solvent mixtures at elevated temperatures) are used to functionalize the triazine core . Chlorination steps (e.g., using POCl₃ or SOCl₂) may introduce reactive sites for subsequent substitutions, such as introducing the difluoromethylsulfanyl group via thiol-ether coupling . Purification via column chromatography (silica gel, gradient elution) or recrystallization in methanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 7.3–7.6 ppm for phenyl groups) and thiocarbonyl sulfur-induced deshielding in the triazine ring (e.g., δ 150–160 ppm for ¹³C) .
- IR Spectroscopy : Stretching vibrations for C=S (∼1200 cm⁻¹) and C-F (∼1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula. Fragmentation patterns distinguish regioisomers .
Q. What are the primary research applications of this compound in medicinal or agrochemical contexts, and how are these activities validated experimentally?
- Methodological Answer : While direct evidence is limited, structurally similar triazines are explored as kinase inhibitors or herbicides. For bioactivity studies:
- In vitro assays : Use enzyme inhibition assays (e.g., ATPase activity for kinases) with IC₅₀ determination via dose-response curves.
- Cell-based models : Assess cytotoxicity (MTT assay) and selectivity using cancer vs. normal cell lines .
- Agrochemical screens : Evaluate herbicidal activity in plant growth chambers (e.g., inhibition of photosynthetic electron transport) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of the difluoromethylsulfanyl substituent on the compound's reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Synthesize analogs with varying substituents (e.g., -CF₃, -SCH₃) and measure reaction rates (k) with nucleophiles (e.g., amines). Plot log(k) vs. σₚ (Hammett constant) to quantify electronic effects .
- Computational Studies : Density Functional Theory (DFT) calculates partial charges (e.g., Mulliken charges) on the triazine ring to correlate with experimental reactivity .
Q. What methodological approaches are recommended for resolving contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
- Model Comparison : Replicate assays in parallel across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Data Triangulation : Combine biochemical assays, proteomics (e.g., target engagement via CETSA), and molecular docking to validate mechanisms .
Q. How should environmental fate studies be structured to evaluate the persistence and transformation pathways of this triazine derivative in aquatic systems?
- Methodological Answer :
- OECD Guidelines : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability. Use LC-MS/MS to identify degradation products (e.g., desulfurized analogs) .
- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in simulated sunlight and analyze intermediates via high-resolution mass spectrometry.
- Ecotoxicology : Test acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Q. What computational chemistry strategies are effective in predicting the compound's binding affinity to biological targets, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize poses with hydrogen bonding to the triazine core .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to calculate binding free energies (MM-PBSA/GBSA).
- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (Kd, ΔH) .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields or purity levels across different studies?
- Methodological Answer :
- Reaction Logging : Document exact conditions (e.g., solvent lot, humidity) using platforms like LabArchives.
- Independent Replication : Collaborate with external labs to reproduce key steps (e.g., chlorination, purification) .
- Analytical Harmonization : Cross-validate purity via orthogonal methods (HPLC, ¹H NMR, elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
